Tributylmethylammonium bromide

Catalog No.
S1900613
CAS No.
37026-88-3
M.F
C13H30BrN
M. Wt
280.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylmethylammonium bromide

CAS Number

37026-88-3

Product Name

Tributylmethylammonium bromide

IUPAC Name

tributyl(methyl)azanium;bromide

Molecular Formula

C13H30BrN

Molecular Weight

280.29 g/mol

InChI

InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

DHAWHVVWUNNONG-UHFFFAOYSA-M

SMILES

CCCC[N+](C)(CCCC)CCCC.[Br-]

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Br-]

Phase-Transfer Catalyst:

TBAB is a widely used phase-transfer catalyst in organic synthesis. These catalysts facilitate reactions between immiscible liquids, such as water and organic solvents. TBAB improves mass transfer between the phases by forming ion pairs with reactant molecules, allowing them to migrate between the two phases (). This enables a broader range of reactions to occur efficiently.

Surfactant and Micelle Formation:

TBAB exhibits surfactant properties, meaning it can reduce the surface tension of liquids. This property allows TBAB to form micelles, which are spherical aggregates of molecules with a hydrophilic head (water-loving) and a hydrophobic tail (water-repelling). These micelles can solubilize hydrophobic molecules in water, making them useful for studying biological processes and drug delivery systems ().

Ionic Liquid Research:

TBAB serves as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These ionic liquids possess unique properties like high thermal stability, wide liquid range, and tunable polarity. Researchers utilize TBAB in the development of novel ionic liquids for various applications, including electrolytes in batteries and catalysts for organic reactions ().

Tributylmethylammonium bromide is a white crystalline solid that is soluble in both organic solvents and water. It serves as a source of bromide ions and is commonly used as a phase transfer catalyst in organic synthesis. The compound consists of a central nitrogen atom bonded to three butyl groups and one methyl group, along with a bromide ion. Its structure allows it to facilitate the transfer of ions between different phases, making it particularly useful in reactions involving water-soluble anions and organic substrates.

Tributylmethylammonium bromide can be irritating to the skin, eyes, and respiratory system. It is also considered a mild fire hazard. Always consult the safety data sheet (SDS) before handling TBAB and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Additional Information:

  • Tributylmethylammonium bromide should be stored in a cool, dry place away from heat and incompatible materials.
  • Spills should be cleaned up immediately following proper disposal procedures outlined in the SDS.

Further details on specific hazards and appropriate handling procedures can be found in the following resources:

  • Sigma-Aldrich. (n.d.). Tributylmethylammonium bromide.

  • Phase Transfer Catalysis: It enhances the reactivity of ionic species in organic reactions by facilitating their transfer from the aqueous phase to the organic phase.
  • Alkylation and Esterification: The compound can catalyze alkylation and esterification processes, often leading to high yields of desired products .
  • Ring Opening Reactions: It has been shown to effectively catalyze regioselective ring opening reactions of aziridines with carboxylic acids .

Tributylmethylammonium bromide can be synthesized through several methods:

  • Alkylation of Tertiary Amine: One common method involves the alkylation of tributylamine with methyl bromide, resulting in the formation of tributylmethylammonium bromide .
  • Salt Metathesis Reactions: The compound can also be prepared through salt metathesis reactions involving other ammonium salts and bromide sources.

Tributylmethylammonium bromide has a wide range of applications:

  • Organic Synthesis: It is widely used as a phase transfer catalyst in various organic reactions, including nucleophilic substitutions and coupling reactions.
  • Environmental Chemistry: The compound has been studied for its role in enhancing gas hydrate formation under milder conditions .
  • Material Science: It can be employed in the synthesis of novel materials where ionic conductivity is required.

Research indicates that tributylmethylammonium bromide interacts effectively with various substrates, enhancing reaction rates and yields. Its ability to solubilize ionic compounds in organic solvents makes it particularly valuable for reactions that would otherwise be limited by solubility issues. Studies have shown that it can facilitate the oxidation of bromides by ozone at aqueous interfaces, highlighting its potential environmental applications .

Several compounds share structural similarities with tributylmethylammonium bromide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeCommon UsesUnique Features
Tetrabutylammonium bromideQuaternary Ammonium SaltPhase transfer catalystHigher solubility in organic solvents
Benzyltrimethylammonium chlorideQuaternary Ammonium SaltPhase transfer catalysisMore hydrophobic than tributylmethylammonium bromide
Cetyltrimethylammonium bromideQuaternary Ammonium SaltSurfactant and emulsifierLonger hydrocarbon chain increases surface activity

Unique Features of Tributylmethylammonium Bromide:

  • Effective in both aqueous and organic environments.
  • Lower toxicity compared to some other quaternary ammonium compounds.
  • Versatile applications across multiple fields including organic synthesis and environmental chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37026-88-3

Dates

Modify: 2023-08-16

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